molecular formula C6H9N3O B13121837 3-(Hydrazinylmethyl)pyridin-2(1H)-one

3-(Hydrazinylmethyl)pyridin-2(1H)-one

Cat. No.: B13121837
M. Wt: 139.16 g/mol
InChI Key: ULRTUIYHFVSTPC-UHFFFAOYSA-N
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Description

3-(Hydrazinylmethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a hydrazinylmethyl group at the 3-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydrazinylmethyl)pyridin-2(1H)-one typically involves the reaction of 2-pyridone with hydrazine derivatives. One common method involves the condensation of 2-pyridone with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Hydrazinylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The keto group can be reduced to form the corresponding alcohol.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted hydrazinylmethylpyridin-2(1H)-one derivatives.

Scientific Research Applications

3-(Hydrazinylmethyl)pyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(Hydrazinylmethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)pyridin-2(1H)-one: Similar structure but with an aminomethyl group instead of a hydrazinyl group.

    3-(Methylhydrazinyl)pyridin-2(1H)-one: Similar structure but with a methylhydrazinyl group.

    2-Hydrazinylpyridine: Lacks the keto group at the 2-position.

Uniqueness

3-(Hydrazinylmethyl)pyridin-2(1H)-one is unique due to the presence of both the hydrazinylmethyl group and the keto group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

3-(hydrazinylmethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H9N3O/c7-9-4-5-2-1-3-8-6(5)10/h1-3,9H,4,7H2,(H,8,10)

InChI Key

ULRTUIYHFVSTPC-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1)CNN

Origin of Product

United States

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